molecular formula C9H13N B3144698 3-Methylphenethylamine CAS No. 55755-17-4

3-Methylphenethylamine

Cat. No. B3144698
CAS RN: 55755-17-4
M. Wt: 135.21 g/mol
InChI Key: GUERDLPJJJMIEU-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

(E)-1-Methyl-3-(2-nitrovinyl)benzene (9 g, 55.214 mmol) was reacted with LiBH4 (4.81 g, 2220.85 mmol), trimethylsilyl chloride (55.86 mL, 441.7 mmol) and dry THF (120 mL) to afford 15 g of the crude product.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
55.86 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](/[CH:8]=[CH:9]/[N+:10]([O-])=O)[CH:3]=1.[Li+].[BH4-].C[Si](Cl)(C)C>C1COCC1>[C:2]1([CH3:1])[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][NH2:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CC1=CC(=CC=C1)\C=C\[N+](=O)[O-]
Name
Quantity
4.81 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
55.86 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)CCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 200.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.